molecular formula C21H14BrFN6OS B2611229 N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide CAS No. 1207033-53-1

N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B2611229
CAS No.: 1207033-53-1
M. Wt: 497.35
InChI Key: UJUQYIFDZMTFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a novel synthetic compound designed for advanced pharmacological and biochemical research. Its complex structure, featuring a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, is of significant interest as a purine analog. Such analogs are known to function as antimetabolites in biochemical pathways, making them valuable tools for investigating enzyme inhibition and modulating nucleotide-based processes . Compounds within this structural class are frequently explored for a diverse range of bioactivities, which may include antitrypanosomal, antimicrobial, and anticancer properties, positioning them as critical candidates in early-stage drug discovery efforts . The presence of the thioacetamide bridge and specific halogenated aryl substitutions is intended to optimize interactions with biological targets, potentially influencing the compound's binding affinity and selectivity. This product is provided for research purposes in chemical biology, medicinal chemistry, and invitro assay development. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this material in accordance with all applicable local and international regulations.

Properties

CAS No.

1207033-53-1

Molecular Formula

C21H14BrFN6OS

Molecular Weight

497.35

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H14BrFN6OS/c22-14-6-7-16(15(23)10-14)24-19(30)12-31-21-26-25-20-18-11-17(13-4-2-1-3-5-13)27-29(18)9-8-28(20)21/h1-11H,12H2,(H,24,30)

InChI Key

UJUQYIFDZMTFGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=C(C=C5)Br)F)C3=C2

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound with a unique structural arrangement that suggests significant biological activity. This compound is characterized by its pyrazolo[1,5-a][1,2,4]triazolo core and various substituents that enhance its potential therapeutic applications.

The molecular formula of the compound is C20H14BrFN4O2C_{20}H_{14}BrFN_{4}O_{2}, with a molecular weight of 441.26 g/mol. The presence of bromine and fluorine atoms on the phenyl ring plays a crucial role in its reactivity and biological interactions. The acetamide group facilitates nucleophilic substitution reactions, while the carbonyl group can engage in condensation reactions, enhancing its pharmacological profile.

Anticancer Properties

Research indicates that compounds containing pyrazolo[1,5-a]pyrazin structures exhibit anticancer properties. Specifically, derivatives of this compound have shown potential as inhibitors of key kinases involved in cancer signaling pathways. The unique combination of substituents may enhance binding affinity to target proteins.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureNotable Features
7-(3-Aminophenyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidineStructureAnticancer activity; selective kinase inhibition
6-Bromo-N-(3-pyridinyl)-2-pyrazinoylacetamideStructureExhibits antimicrobial properties
5-Fluoro-N-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidineStructurePotential use in neurological disorders

The mechanism by which this compound exerts its biological effects is still under investigation. Studies suggest that it may interact with specific proteins involved in cellular signaling pathways critical for cancer progression. Molecular docking studies can provide insights into its binding affinities and interactions with target proteins.

Case Studies

In vitro studies have demonstrated the cytotoxic effects of related pyrazolo compounds against various human cancer cell lines. For instance, compounds similar to this compound were tested against MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia) cell lines. Results indicated varying degrees of cytotoxicity and inhibition of protein kinases CDK2/cyclin E and Abl .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step synthetic pathways that can be optimized using microwave-assisted techniques to improve yields and reduce reaction times. Such advancements are crucial for developing derivatives with enhanced biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and NMR Analysis

Evidence from NMR studies (Table 2, Figure 6 in ) highlights that compounds with analogous triazolo-pyrazine cores exhibit near-identical chemical shifts in most proton environments except for regions influenced by substituents. For example:

  • Region A (positions 39–44) and Region B (positions 29–36) show distinct shifts in compounds 1 and 7 compared to Rapa, directly correlating with substituent placement .
  • The target compound’s 4-bromo-2-fluorophenyl group likely induces similar region-specific shifts, altering electronic environments and steric interactions compared to non-halogenated analogs.
Table 1: Key NMR Comparison of Triazolo-Pyrazine Derivatives
Compound Region A Shifts (ppm) Region B Shifts (ppm) Substituent Influence
Rapa (Reference) 6.8–7.2 2.5–3.0 Baseline
Compound 1 7.0–7.5 2.8–3.3 Electron-withdrawing
Compound 7 7.2–7.7 3.0–3.5 Steric hindrance
Target Compound* ~7.3–7.8 (predicted) ~3.1–3.6 (predicted) Bromo/fluoro effects

*Predicted based on halogen substituent electronegativity and steric bulk .

Q & A

Q. What methods clarify discrepancies in cytotoxicity between 2D vs. 3D cell models?

  • Methodological Answer :
  • 3D Spheroid Penetration : Confocal imaging with fluorescently labeled compound to assess diffusion barriers .
  • Hypoxia Mimetics : Test under 1% O₂ to replicate tumor microenvironment effects on IC₅₀ .
  • Stromal Co-Cultures : Include fibroblasts/immune cells to model cell-cell interaction-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.